1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine
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Overview
Description
1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The allyl group can be introduced through a palladium-catalyzed allylation reaction, while the biphenylyloxy group can be attached via a Suzuki–Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The biphenylyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially inhibiting or activating their functions. The biphenylyloxy group may enhance binding affinity and specificity, while the allyl group can undergo metabolic transformations that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-allyl-4-[(4-hydroxyphenyl)acetyl]piperazine: Similar structure but with a hydroxy group instead of a biphenylyloxy group.
1-allyl-4-[(4-methoxyphenyl)acetyl]piperazine: Contains a methoxy group instead of a biphenylyloxy group.
1-allyl-4-[(4-chlorophenyl)acetyl]piperazine: Features a chloro group instead of a biphenylyloxy group.
Uniqueness
1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine is unique due to the presence of the biphenylyloxy group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence the compound’s physicochemical properties, such as solubility and stability, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(4-phenylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-12-22-13-15-23(16-14-22)21(24)17-25-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h2-11H,1,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYAZUGJEQWFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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